

# Tautomerism of 2,5-Diamino-4,6-dihydroxypyrimidine: An In-depth Technical Guide

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## Compound of Interest

**Compound Name:** 2,5-Diamino-4,6-dihydroxypyrimidine

**Cat. No.:** B034952

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric landscape of **2,5-diamino-4,6-dihydroxypyrimidine**. Due to the critical role of tautomerism in influencing the physicochemical properties and biological activity of heterocyclic compounds, a thorough understanding of the potential tautomeric forms of this molecule is paramount for its application in drug design and development. This document outlines the probable tautomers, details the experimental and computational methodologies for their investigation, and presents a framework for understanding their equilibrium.

## Introduction to Tautomerism in Pyrimidines

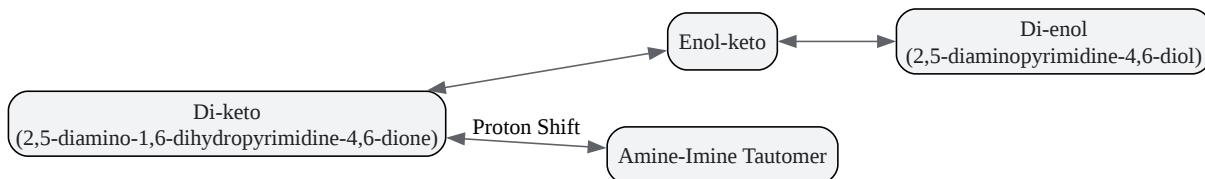
Pyrimidine derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleobases. Their tautomeric state can significantly affect their hydrogen bonding capabilities, solubility, and interactions with biological targets. Prototropic tautomerism, involving the migration of a proton, is common in pyrimidines with hydroxyl and amino substituents.<sup>[1][2]</sup> In the case of **2,5-diamino-4,6-dihydroxypyrimidine**, both keto-enol and amine-imine tautomerism are possible, leading to a variety of potential structures.

Derivatives of 4-hydroxypyrimidine can undergo keto-enol tautomerization in solution, with a general preference for the keto form in the solid state.<sup>[3][4][5]</sup> The presence of amino groups

introduces the possibility of amine-imine tautomerism. The interplay of these tautomeric possibilities results in a complex equilibrium that is influenced by the physical state (solid or solution), solvent polarity, pH, and temperature.[6][7]

## Potential Tautomeric Forms of 2,5-Diamino-4,6-dihydroxypyrimidine

The structure of **2,5-diamino-4,6-dihydroxypyrimidine** allows for several potential tautomeric forms. The primary equilibrium is expected to be between the di-keto, enol-keto, and di-enol forms, further complicated by the amine-imine tautomerism of the amino groups. The most probable and energetically favorable tautomers are depicted below. Computational studies on analogous molecules, such as 4,5-diamine-2,6-dimercaptopyrimidine, have shown that the dithione (analogous to di-keto) form is the most stable.[8]



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Caption: Potential tautomeric equilibria for **2,5-diamino-4,6-dihydroxypyrimidine**.

## Experimental Protocols for Tautomerism Investigation

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of the tautomeric forms of **2,5-diamino-4,6-dihydroxypyrimidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra can provide information about the time-averaged structure of the molecule. By

analyzing chemical shifts, coupling constants, and performing variable temperature studies, it is possible to deduce the predominant tautomeric form and potentially quantify the equilibrium.

Detailed Methodology:

- Sample Preparation: Dissolve a known quantity of **2,5-diamino-4,6-dihydroxypyrimidine** in various deuterated solvents of differing polarity (e.g., DMSO-d6, D2O, CD3OD).
- <sup>1</sup>H NMR: Acquire spectra at different temperatures (e.g., 298 K, 313 K, 328 K). Observe changes in the chemical shifts of labile protons (NH and OH) to infer proton exchange and equilibrium shifts.
- <sup>13</sup>C NMR: Acquire spectra to identify the chemical shifts of carbonyl carbons (in keto forms) versus hydroxyl-bearing carbons (in enol forms).
- 2D NMR (HSQC, HMBC): Use these experiments to confirm assignments of protons and carbons and to establish connectivity within the molecule, aiding in the definitive identification of the tautomeric form.

## UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers. Shifts in the absorption maxima ( $\lambda_{\text{max}}$ ) upon changes in solvent or pH can indicate a shift in the tautomeric equilibrium.[\[1\]](#)[\[2\]](#)

Detailed Methodology:

- Solution Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarity and in buffer solutions of different pH.
- Spectral Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 200-400 nm).
- Data Analysis: Compare the  $\lambda_{\text{max}}$  values. A significant shift in  $\lambda_{\text{max}}$  with solvent polarity or pH suggests a change in the predominant tautomeric form.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying functional groups and can help distinguish between keto and enol forms in the solid state.[8]

Detailed Methodology:

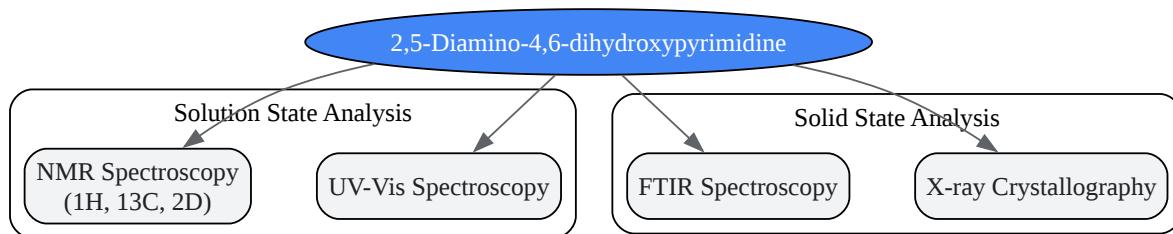
- Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound.
- Spectral Acquisition: Record the FTIR spectrum.
- Data Analysis: Look for characteristic absorption bands:
  - Keto form: Strong C=O stretching vibrations (typically 1650-1750 cm<sup>-1</sup>).
  - Enol form: O-H stretching vibrations (typically 3200-3600 cm<sup>-1</sup>) and C=C stretching vibrations.
  - Amino/Imino forms: N-H stretching and bending vibrations.

## X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including the positions of hydrogen atoms, which can definitively identify the tautomeric form present in the crystal.[3]

Detailed Methodology:

- Crystal Growth: Grow single crystals of **2,5-diamino-4,6-dihydroxypyrimidine** from a suitable solvent.
- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
- Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions and confirm the tautomeric form.

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Caption: Experimental workflow for the investigation of tautomerism.

## Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.<sup>[8][9]</sup>

Detailed Methodology:

- Structure Generation: Generate 3D structures of all plausible tautomers of **2,5-diamino-4,6-dihydroxypyrimidine**.
- Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in solution (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
- Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
- Energy Calculations: Calculate the relative electronic energies, including ZPVE corrections, to determine the relative stabilities of the tautomers.
- Spectra Simulation: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to compare with experimental data.

## Quantitative Data Summary

While specific experimental or computational data for **2,5-diamino-4,6-dihydroxypyrimidine** is not readily available in the literature, the following tables provide a template for how such data should be structured for clear comparison once obtained.

Table 1: Relative Energies of Tautomers (Computational)

Tautomer	Gas Phase $\Delta E$ (kcal/mol)	Solution (Water) $\Delta E$ (kcal/mol)
Di-keto	0.00 (Reference)	0.00 (Reference)
Enol-keto	Data to be determined	Data to be determined
Di-enol	Data to be determined	Data to be determined
Amine-Imine	Data to be determined	Data to be determined

Table 2: Characteristic Spectroscopic Data

Tautomer	$^{13}\text{C}$ NMR (C=O) (ppm)	IR (C=O) (cm <sup>-1</sup> )	UV-Vis $\lambda_{\text{max}}$ (nm)
Di-keto	Data to be determined	Data to be determined	Data to be determined
Enol-keto	Data to be determined	Data to be determined	Data to be determined
Di-enol	Data to be determined	Data to be determined	Data to be determined

## Conclusion

The tautomerism of **2,5-diamino-4,6-dihydroxypyrimidine** is a complex interplay of keto-enol and amine-imine forms. A multi-pronged approach combining various spectroscopic techniques and computational modeling is essential for a complete understanding of its tautomeric behavior. The experimental and theoretical protocols outlined in this guide provide a robust framework for researchers to elucidate the predominant tautomeric forms and their relative stabilities. This knowledge is critical for the rational design of novel therapeutics and for understanding the chemical biology of this important pyrimidine derivative.

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